molecular formula C17H28O B14295165 1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one CAS No. 113405-68-8

1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one

Cat. No.: B14295165
CAS No.: 113405-68-8
M. Wt: 248.4 g/mol
InChI Key: QLDBEELTHLBOAP-UHFFFAOYSA-N
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Description

1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one is a complex organic compound with a unique structure It features a cyclohexene ring substituted with ethyl and methyl groups, and a pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one can be achieved through several synthetic routes. One possible method involves the alkylation of a cyclohexene derivative with appropriate alkyl halides under basic conditions. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, amines, in the presence of a base or acid catalyst

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, amines

Scientific Research Applications

1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one may have applications in various scientific research fields:

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Use as a precursor in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological pathways. The exact molecular targets and pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Diethylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one
  • 1-(2,6-Dimethylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one
  • 1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-ethylpent-3-en-1-one

Comparison

Compared to similar compounds, 1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one may exhibit unique chemical reactivity and biological activity due to the specific arrangement of its substituents. The presence of both ethyl and methyl groups on the cyclohexene ring can influence its steric and electronic properties, making it distinct from other related compounds.

Properties

CAS No.

113405-68-8

Molecular Formula

C17H28O

Molecular Weight

248.4 g/mol

IUPAC Name

1-(2,6-diethyl-6-methylcyclohexen-1-yl)-4-methylpent-3-en-1-one

InChI

InChI=1S/C17H28O/c1-6-14-9-8-12-17(5,7-2)16(14)15(18)11-10-13(3)4/h10H,6-9,11-12H2,1-5H3

InChI Key

QLDBEELTHLBOAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(CCC1)(C)CC)C(=O)CC=C(C)C

Origin of Product

United States

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